(2S,3S)-2-Chloro-3-methylvaleric Acid
Overview
Description
“(2S,3S)-2-Chloro-3-methylvaleric Acid” is a type of organic compound known as an alpha-amino acid . The “2S,3S” notation indicates that it has two chiral centers at the 2nd and 3rd carbon atoms in the molecule, both of which are in the S (sinister, or left) configuration .
Synthesis Analysis
While specific synthesis methods for “(2S,3S)-2-Chloro-3-methylvaleric Acid” are not available, similar compounds are often synthesized through methods such as esterification and cross-metathesis .Molecular Structure Analysis
The molecular structure of “(2S,3S)-2-Chloro-3-methylvaleric Acid” would likely include a carboxylic acid group (-COOH) and an amino group (-NH2), given its classification as an alpha-amino acid . The “2S,3S” notation indicates the configuration of the chiral centers in the molecule .Scientific Research Applications
Synthesis and Chemical Transformations
(2S,3S)-2-Chloro-3-methylvaleric acid plays a significant role in the synthesis of complex organic molecules. For instance, it has been utilized in the total synthesis of didemnins, a group of compounds with notable biological activities. Schmidt, Kroner, and Griesser (1989) demonstrated its preparation from L-isoleucine and its conversion to optically pure derivatives, which are key units in didemnins (Schmidt, Kroner, & Griesser, 1989).
Additionally, (2S,3S)-2-Chloro-3-methylvaleric acid derivatives have been synthesized for use in stereochemical studies. For example, Girard et al. (1996) synthesized certain derivatives as part of their research on the syntheses of amino acids in vancomycin, a crucial antibiotic (Girard, Greck, Ferroud, & Genêt, 1996).
Metabolic and Biological Studies
In the realm of biochemistry and metabolism, various derivatives of (2S,3S)-2-Chloro-3-methylvaleric acid have been studied. Mamer and Reimer (1992) explored the formation of L-alloisoleucine and the stereoisomers of 2-hydroxy-3-methylvaleric acid in maple syrup urine disease patients and normal humans. This research contributed to a better understanding of branched-chain amino acid metabolism (Mamer & Reimer, 1992).
Environmental and Ecological ResearchIn environmental studies, the behavior of (2S,3S)-2-Chloro-3-methylvaleric acid and related compounds in ecosystems has been investigated. Lau, Gibson, and Fall (198
- examined how different bacteria metabolize 3-methylvaleric acid (a related compound), demonstrating various microbial strategies for assimilating branched alkanoic acids. This research helps in understanding the ecological roles and metabolic pathways of microorganisms in natural environments (Lau, Gibson, & Fall, 1980).
Applications in Material Science
In material science, derivatives of (2S,3S)-2-Chloro-3-methylvaleric acid have been used in synthesizing novel compounds with potential applications. Hsu and Her (1996) synthesized liquid-crystalline polymethacrylates containing (2S)-2-chloro-4-methylvaleric acid end groups for use in ferroelectric materials. This work contributes to the development of new materials with specific electrical and optical properties (Hsu & Her, 1996).
properties
IUPAC Name |
(2S,3S)-2-chloro-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYSXXQDOZTXAE-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453336 | |
Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Chloro-3-methylvaleric Acid | |
CAS RN |
32653-34-2 | |
Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S)-2-Chloro-3-methylvaleric Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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